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Introduction
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant

interest as a potential therapeutic target for a range of diseases, including inflammatory bowel

disease, cancer, and metabolic disorders.[1][2][3][4][5] GPR35 is highly expressed in immune

cells and the gastrointestinal tract.[6] Patient-derived organoids (PDOs) have emerged as a

powerful preclinical model, as they recapitulate the genetic and phenotypic characteristics of

the original tumor, offering a more accurate platform for drug screening and personalized

medicine.[7][8][9][10][11][12] This document provides detailed protocols and application notes

for the utilization of GPR35 agonists in PDO models, facilitating the investigation of GPR35-

targeted therapies. While a specific "GPR35 agonist 2" is not defined in the literature, the

following protocols are designed to be adaptable for any chosen GPR35 agonist.

GPR35 Signaling Pathways
GPR35 activation can trigger multiple downstream signaling cascades, often in a cell-type and

agonist-dependent manner. The primary signaling pathways involve the coupling to different G

proteins, including Gαi/o, Gαq/11, and Gα12/13, as well as G protein-independent signaling

through β-arrestin.[6][13]
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Gαi/o Pathway: Activation of the Gαi/o pathway typically leads to the inhibition of adenylyl

cyclase, resulting in decreased cyclic AMP (cAMP) levels.[14]

Gαq/11 Pathway: The Gαq/11 pathway stimulates phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) concentrations

and the activation of protein kinase C (PKC).[14]

Gα12/13 Pathway: Coupling to Gα12/13 activates Rho GTPases, such as RhoA, which are

key regulators of the actin cytoskeleton, cell migration, and proliferation.[14]

β-Arrestin Pathway: Upon agonist binding, GPR35 can recruit β-arrestins, leading to receptor

internalization and desensitization.[4][6] β-arrestins can also act as scaffolds for other

signaling proteins, such as those in the ERK1/2 and NF-κB pathways, leading to G protein-

independent signaling.[4][6]

Below is a diagram illustrating the major GPR35 signaling pathways.
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GPR35 Signaling Pathways

Experimental Protocols
The following protocols provide a framework for establishing patient-derived organoids and

subsequently testing the effects of a GPR35 agonist. These protocols are generalized and may

require optimization based on the specific tissue of origin and the properties of the GPR35

agonist being tested.
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Protocol 1: Establishment and Culture of Patient-
Derived Organoids (PDOs)
This protocol outlines the general steps for establishing PDOs from patient tumor tissue.[15][7]

[8][16][17]

Materials:

Fresh patient tumor tissue in collection medium (e.g., Advanced DMEM/F-12 with antibiotics)

Digestion buffer (e.g., Collagenase IV, Dispase, DNase)

Basement membrane matrix (e.g., Matrigel)

Organoid growth medium (specific to the tissue type, often containing growth factors like

EGF, Noggin, R-spondin, and inhibitors like A83-01 and SB202190)

Cell culture plates (24-well or 48-well)

Standard cell culture equipment (incubator at 37°C, 5% CO2, biosafety cabinet)

Procedure:

Tissue Processing:

Wash the fresh tumor tissue with cold PBS.

Mince the tissue into small fragments (1-2 mm) using sterile scalpels.

Transfer the fragments to a tube containing digestion buffer.

Incubate at 37°C for 30-60 minutes with gentle agitation to dissociate the tissue into single

cells or small cell clusters.

Cell Isolation and Plating:

Neutralize the digestion enzymes with an appropriate buffer (e.g., Advanced DMEM/F-12

with 10% FBS).
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Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.

Centrifuge the cell suspension to pellet the cells and aspirate the supernatant.

Resuspend the cell pellet in a small volume of cold basement membrane matrix.

Plate droplets of the cell-matrix suspension into pre-warmed culture plates.

Allow the droplets to solidify at 37°C for 15-30 minutes.

Organoid Culture and Maintenance:

Carefully add pre-warmed organoid growth medium to each well.

Culture the organoids in a humidified incubator at 37°C and 5% CO2.

Replace the medium every 2-3 days.

Passage the organoids every 7-14 days by mechanically or enzymatically disrupting them

and re-plating in a fresh basement membrane matrix.

Protocol 2: GPR35 Agonist Treatment and
Viability/Functional Assays in PDOs
This protocol describes how to treat established PDOs with a GPR35 agonist and assess the

effects on viability and other functional parameters.[18][19]

Materials:

Established PDO cultures

GPR35 agonist of interest (e.g., "GPR35 agonist 2")

384-well or 96-well culture plates suitable for high-content imaging or luminescence-based

assays

Cell viability reagents (e.g., CellTiter-Glo® 3D, Calcein-AM/Propidium Iodide)
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Reagents for functional assays (e.g., ELISA kits for cytokine secretion, antibodies for

immunofluorescence)

Plate reader or high-content imaging system

Procedure:

Organoid Plating for Screening:

Harvest mature PDOs and dissociate them into smaller fragments or single cells.

Resuspend the organoid fragments/cells in a basement membrane matrix at a

predetermined density.

Dispense the organoid-matrix suspension into the wells of a multi-well plate.[20][21]

Allow the matrix to solidify and add organoid growth medium.

Culture for 24-48 hours to allow organoids to reform.

GPR35 Agonist Treatment:

Prepare a serial dilution of the GPR35 agonist in the appropriate culture medium.

Remove the existing medium from the organoid cultures and add the medium containing

the GPR35 agonist at various concentrations. Include a vehicle control.

Incubate the plates for a predetermined duration (e.g., 48-72 hours), depending on the

expected biological response.

Viability and Functional Assays:

Cell Viability:

For luminescence-based assays (e.g., CellTiter-Glo® 3D), add the reagent directly to

the wells, incubate, and measure the luminescence, which is proportional to the ATP

content and thus cell viability.
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For imaging-based assays, stain the organoids with viability dyes (e.g., Calcein-AM for

live cells and Propidium Iodide for dead cells) and acquire images using a high-content

imaging system.[19]

Functional Assays:

Biomarker Analysis: Collect the culture supernatant to measure the secretion of relevant

biomarkers (e.g., cytokines, growth factors) using ELISA.

Immunofluorescence: Fix and permeabilize the organoids to stain for proteins of interest

(e.g., proliferation markers like Ki67, or downstream signaling components of the

GPR35 pathway).

RNA/Protein Extraction: Lyse the organoids to extract RNA or protein for gene

expression analysis (qRT-PCR, RNA-seq) or western blotting to assess changes in

signaling pathways.

Experimental Workflow
The following diagram outlines the typical experimental workflow for screening a GPR35

agonist using patient-derived organoids.
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Quantitative data from GPR35 agonist studies in PDOs should be presented in a clear and

structured format to allow for easy comparison and interpretation. The following tables provide

templates for presenting dose-response data and the effects on specific biomarkers. Please

note that the data presented here is hypothetical and serves as an example of how to structure

experimental results.

Table 1: Dose-Response of GPR35 Agonist on the
Viability of Patient-Derived Organoids

Organoid Line
Tissue of
Origin

GPR35
Agonist

EC50 / IC50
(µM)

Max Effect (%)

PDO-001
Colorectal

Cancer
Agonist X 1.5 ± 0.2 85% inhibition

PDO-002
Pancreatic

Cancer
Agonist X 5.2 ± 0.7 60% inhibition

PDO-003 Normal Colon Agonist X > 50 Not significant

PDO-001
Colorectal

Cancer
Zaprinast 12.8 ± 1.5 70% inhibition

PDO-002
Pancreatic

Cancer
Zaprinast 25.1 ± 3.2 45% inhibition

EC50/IC50 values represent the concentration of the agonist that elicits 50% of the maximal

response or inhibition, respectively. Data are presented as mean ± standard deviation from at

least three independent experiments.

Table 2: Effect of GPR35 Agonist on Biomarker
Expression in Patient-Derived Organoids
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Organoid Line
Treatment
(Concentration)

Gene Expression
(Fold Change vs.
Vehicle)

Protein Secretion
(pg/mL)

CXCL17 p-ERK

PDO-001 Vehicle 1.0 1.0

PDO-001 Agonist X (1 µM) 0.4 ± 0.05 2.5 ± 0.3

PDO-001 Agonist X (10 µM) 0.2 ± 0.03 4.1 ± 0.5

PDO-002 Vehicle 1.0 1.0

PDO-002 Agonist X (1 µM) 0.8 ± 0.1 1.5 ± 0.2

PDO-002 Agonist X (10 µM) 0.6 ± 0.08 2.1 ± 0.3

Fold change in gene expression is normalized to a housekeeping gene and the vehicle control.

Protein secretion data are presented as mean ± standard deviation.

Conclusion
The use of patient-derived organoids provides a highly relevant and robust platform for

evaluating the therapeutic potential of GPR35 agonists. The protocols and guidelines

presented in this document offer a comprehensive framework for researchers to design and

execute experiments aimed at understanding the efficacy and mechanism of action of novel

GPR35-targeted compounds. Careful optimization of these protocols for specific organoid

models and agonists will be crucial for generating reliable and translatable data that can

accelerate the development of new therapies.
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at: [https://www.benchchem.com/product/b10855115#gpr35-agonist-2-utilization-in-patient-
derived-organoid-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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